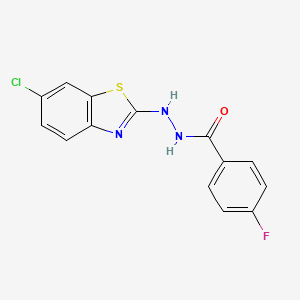

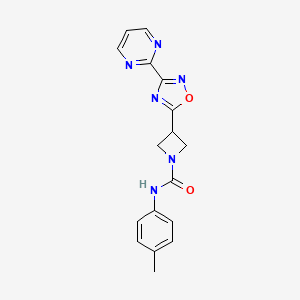

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and proceed through condensation reactions, cyclization, and functional group transformations. Detailed synthetic pathways can be found in relevant literature .

Chemical Reactions Analysis

N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Researchers have explored its reactivity with other functional groups and heterocycles .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Anti-Inflammatory and Analgesic Activities

Compounds derived from N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide have been found to exhibit significant anti-inflammatory and analgesic activities . These compounds inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and mediate inflammation and pain .

Ulcerogenic and Lipid Peroxidation Activities

These compounds have also been evaluated for their ulcerogenic and lipid peroxidation activities . They have shown low irritative action on the gastrointestinal mucosa, compared to standard drugs .

Antimicrobial Activities

Benzothiazole-based azo compounds, which can be synthesized from N’-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide, have demonstrated potent antimicrobial activities against various bacterial and fungal strains .

Anticancer Activities

These azo compounds have also been evaluated for their in vitro anticancer activity against different human cancer cell lines such as A549, K562, and MDA-MB-231 .

Molecular Docking Studies

Molecular docking studies have been performed with these compounds, showing possible interactions between the synthesized chemical compound and the receptor .

6. Applications in Organic Light Emitting Diodes (OLEDs) and Supercapacitors Heterocyclic compounds like these are widely used in various fields like OLEDs and supercapacitors .

7. Applications in Sensors and Electrochemical Studies These compounds are also used in sensors and electrochemical studies .

Applications in Molecular Switches

Propiedades

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3OS/c15-9-3-6-11-12(7-9)21-14(17-11)19-18-13(20)8-1-4-10(16)5-2-8/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIMUYPJAPBAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Butan-2-yl-2-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide](/img/structure/B2719180.png)

![N-(4-iodophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2719182.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2719184.png)

![(E)-3-((4-chlorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2719185.png)

![1'-(Pyridin-3-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2719189.png)

![5,5-dimethyl-4H-benzo[e][1,3]benzothiazol-2-amine](/img/structure/B2719190.png)

![methyl 2-({[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2719192.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2719193.png)

![2-[4-(Pyrrolidin-1-ylmethyl)phenyl]benzonitrile](/img/structure/B2719197.png)